1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride
Description
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-3-5-11(7-9)6-8-2-1-4-10-8;;/h8-10,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBCZMZKCHKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Cyclization
A common starting point is the preparation of optically pure 3-hydroxypyrrolidine, which is a key intermediate. According to a patented industrial method, (S)-3-hydroxypyrrolidine is prepared from 4-amino-(S)-2-hydroxybutyric acid through a series of steps including:
- Introduction of an amine protecting group (e.g., carbamate formation).
- Reduction of the carboxylic acid group to a primary alcohol.
- Removal of the protecting group to yield an amine salt.
- Halogenation of the primary alcohol to form an activated leaving group.
- Intramolecular cyclization to form the pyrrolidine ring with a hydroxyl group at the 3-position.
This process is performed under mild conditions with simple purification by distillation under reduced pressure, yielding optically pure (S)-3-hydroxypyrrolidine suitable for further functionalization.
Formation of the 1-(2-Pyrrolidinylmethyl) Substituent
The 1-position substitution with a 2-pyrrolidinylmethyl group involves nucleophilic substitution reactions where an activated intermediate (such as a halogenated pyrrolidine derivative) undergoes displacement by a nucleophilic amine, specifically pyrrolidine or its derivatives. This reaction is typically conducted in organic solvents like methylene chloride or pyridine, often in the presence of acid acceptors (e.g., triethylamine or potassium carbonate) to facilitate substitution and neutralize generated acids.
Reduction and Functional Group Transformations
Reduction steps to introduce or modify hydroxyl groups are commonly performed using safer reducing agents such as sodium borohydride or potassium borohydride, avoiding more hazardous reagents like lithium aluminum hydride. For example, in the preparation of related pyrrolidinol compounds, reduction of lactam intermediates or cyclic amides with sodium borohydride in tetrahydrofuran under inert atmosphere improves safety and scalability.
Salt Formation and Purification
The free base of 1-(2-pyrrolidinylmethyl)-3-pyrrolidinol is converted to its dihydrochloride salt by treatment with hydrochloric acid under controlled pH conditions. The resulting salt is isolated by filtration or crystallization, often from solvents such as ethyl acetate or methanol. This salt form enhances the compound's stability and ease of handling.
Comparative Table of Key Preparation Steps
| Step | Description | Typical Conditions | Notes |
|---|---|---|---|
| Amine Protecting Group Introduction | Carbamate or amidation of amino acid precursor | Room temperature to 80°C, acidic conditions | Protects amine during reduction |
| Reduction of Carboxylic Acid | Conversion to primary alcohol | Sodium borohydride, methanol or THF, 0-50°C | Mild, safe reducing agent |
| Halogenation of Alcohol | Activation for nucleophilic substitution | Halogen acids (HCl, HBr), 0-80°C | Forms good leaving group |
| Cyclization | Intramolecular amine displacement to form pyrrolidine ring | Heating, reflux in organic solvent | Yields 3-hydroxypyrrolidine intermediate |
| Nucleophilic Substitution | Introduction of 2-pyrrolidinylmethyl group | Pyrrolidine, base (triethylamine), 20-130°C | Requires acid acceptor |
| Salt Formation | Conversion to dihydrochloride salt | HCl addition, pH control, crystallization | Improves stability and purification |
Research Findings and Industrial Considerations
- The patented methods emphasize economic and industrial feasibility by minimizing purification steps and employing distillation under reduced pressure for isolation.
- Use of safer reducing agents such as sodium borohydride enhances process safety and scalability compared to traditional hydride reagents.
- The choice of protecting groups and reaction conditions critically affects the stereochemical purity of the final product, which is essential for pharmaceutical applications.
- Nucleophilic substitution reactions are optimized by selecting appropriate solvents and bases to maximize yield and purity while minimizing side reactions.
- The dihydrochloride salt form is preferred for its improved crystallinity, stability, and ease of handling in downstream applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chiral Intermediate in Pharmaceutical Synthesis
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in asymmetric synthesis, which is essential for producing enantiomerically pure drugs.
- Key Applications:
- Calcium Antagonists: It is utilized in the synthesis of calcium antagonists such as Barnidipine, which are important for treating hypertension and cardiovascular diseases .
- Antibiotics: The compound is also involved in the preparation of carbapenem antibiotics, which are critical in combating bacterial infections resistant to other antibiotics .
Modulation of Histamine Receptors
Research indicates that this compound exhibits properties that enable it to modulate histamine-3 receptors. This modulation has implications for treating various disorders:
- Potential Therapeutic Uses:
- Cognitive Disorders: The compound may aid in treating cognitive deficits associated with disorders like Alzheimer's disease and attention-deficit hyperactivity disorder .
- Mental Health Disorders: It shows promise in the management of depression, schizophrenia, and bipolar disorder due to its ability to influence neurotransmitter systems .
Anticonvulsant and Analgesic Properties
Studies have suggested that derivatives of pyrrolidine compounds exhibit anticonvulsant and analgesic activities. The pharmacological profile of this compound indicates its potential use in pain management and seizure control.
- Research Findings:
- Compounds similar to 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol have been shown to possess analgesic properties, making them candidates for further development in pain relief therapies .
- Additionally, their anticonvulsant effects could be beneficial for patients with epilepsy or other seizure disorders .
Case Studies and Research Insights
Several studies have documented the efficacy of pyrrolidine derivatives in clinical settings:
- A study highlighted the synthesis of novel pyrrolo[2,3-b]pyridine derivatives that demonstrated significant biological activity including anti-inflammatory and anticancer effects. These derivatives share structural similarities with this compound, suggesting a broader applicability within medicinal chemistry .
- Another research focused on the development of pyrrolo[2,3-d]pyrimidine compounds as Janus Kinase inhibitors, which are crucial for treating autoimmune diseases and certain cancers. This underscores the versatility of pyrrolidine-based compounds in drug development .
Mechanism of Action
The mechanism of action of 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. As an organocatalyst, it facilitates the formation of enantioselective products by stabilizing transition states and intermediates during chemical reactions. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and selectivity towards various substrates.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound is compared to structurally related dihydrochloride salts containing pyrrolidine, piperidine, or pyridine moieties (Table 1).
Key Observations :
- The target compound’s bicyclic pyrrolidine system distinguishes it from monocyclic analogs like (S)-3-hydroxypyrrolidine hydrochloride, which lacks the methylene bridge .
Physicochemical Properties
Comparative physicochemical data are summarized in Table 2.
Key Observations :
- The target compound’s high solubility in acidic conditions aligns with other dihydrochloride salts (e.g., berotralstat dihydrochloride) due to protonation of amine groups .
- Lower predicted LogP (-0.5) compared to pyridine-containing analogs (e.g., LogP 1.2 in 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) suggests reduced lipophilicity, impacting membrane permeability .
Biological Activity
1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by a pyrrolidine ring. Its molecular formula is CHClNO, and it features a dihydrochloride salt form which enhances its solubility in biological systems. The compound's structure allows for various interactions with biological macromolecules, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to act as an organocatalyst in asymmetric synthesis, facilitating reactions that may have therapeutic implications.
Key Mechanisms:
- Receptor Binding : The compound may bind to various receptors, modulating their activity. For example, it has been suggested that similar pyrrolidine derivatives can interact with adrenergic receptors, influencing metabolic processes .
- Enzyme Inhibition : Research indicates that the compound could inhibit enzymes critical for bacterial survival, such as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), leading to antibacterial effects.
Antibacterial Activity
Research has highlighted the antibacterial potential of this compound. Studies suggest that compounds with similar structures can effectively inhibit the growth of Gram-negative bacteria by disrupting lipid biosynthesis pathways essential for bacterial membrane integrity.
| Compound | Target | Effect |
|---|---|---|
| This compound | LpxC | Inhibition of bacterial growth |
| Similar derivatives | Various bacterial enzymes | Antibacterial properties |
Antiviral Activity
The antiviral properties of pyrrolidine derivatives have also been explored, particularly against HIV-1. Compounds structurally related to this compound have demonstrated efficacy in inhibiting viral replication by targeting reverse transcriptase binding sites.
Case Studies
Several studies have investigated the pharmacological effects of pyrrolidine derivatives:
- Study on Metabolic Effects : A study examined a related compound's impact on body weight and metabolic parameters in an obesity model. The compound was found to reduce triglycerides and glucose levels without affecting body weight or blood pressure, indicating potential therapeutic use in metabolic disorders .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of pyrrolidine derivatives against various pathogens, demonstrating significant inhibition rates comparable to established antibiotics.
Future Directions
The ongoing research into this compound suggests promising applications in drug development. Its unique mechanism of action and the ability to modulate biological pathways make it a candidate for further exploration in treating infections and metabolic disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(2-Pyrrolidinylmethyl)-3-pyrrolidinol dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of pyrrolidine derivatives typically involves reductive amination or nucleophilic substitution. For example, similar compounds (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride) are synthesized via multi-step routes starting with pyrrolidine precursors, followed by alkylation and salt formation . Reaction optimization includes adjusting pH (6–8 for amine stability), temperature (0–25°C to minimize side reactions), and solvent polarity (e.g., ethanol/water mixtures for solubility). Yields range from 45–75%, with purity confirmed via HPLC (>95%) .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirms stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₂₁N₂O·2HCl ≈ 265.12) .
- X-ray crystallography : Resolves 3D conformation, particularly for chiral centers .
- Elemental analysis : Confirms stoichiometry (e.g., Cl⁻ content via ion chromatography) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability studies for related dihydrochloride salts show:
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- pH sensitivity : Aqueous solutions (pH < 3) stabilize the hydrochloride form; neutral pH induces free base precipitation .
- Light exposure : Amber vials prevent photolytic decomposition of the pyrrolidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for pyrrolidine derivatives, such as conflicting receptor binding affinities?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, ligand concentrations). Strategies include:
- Dose-response curves : Quantify EC₅₀/IC₅₀ values across multiple replicates to validate target selectivity .
- Molecular docking simulations : Predict binding modes to receptors (e.g., dopamine D₂ vs. serotonin 5-HT₃) using software like AutoDock Vina .
- Orthogonal assays : Cross-validate results via radioligand displacement and functional cAMP assays .
Q. What strategies optimize aqueous solubility and bioavailability for in vivo studies of this compound?
- Methodological Answer : Approaches include:
- Salt selection : Dihydrochloride salts enhance solubility (e.g., 20–50 mg/mL in water) compared to free bases .
- Prodrug design : Introduce ester groups (e.g., methyl or ethyl esters) hydrolyzed in vivo .
- Nanoparticle encapsulation : Use PLGA polymers to improve plasma half-life .
Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and what methods validate enantiomeric purity?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
- Circular dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .
- Biological assays : Compare (R)- vs. (S)-enantiomer activity; e.g., (S)-isomers of similar compounds show 10-fold higher receptor affinity .
Q. What computational tools are effective for predicting metabolic pathways and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Software like Schrödinger’s QikProp estimates permeability (Caco-2 > 50 nm/s) and cytochrome P450 interactions .
- Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites (e.g., N-oxidation, glucuronidation) .
- Toxicity screening : Ames test simulations (e.g., Derek Nexus) assess mutagenicity risks from structural alerts (e.g., aromatic amines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
